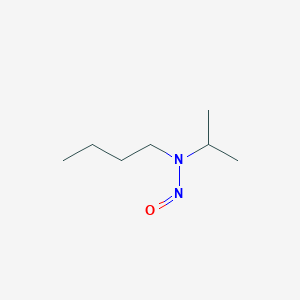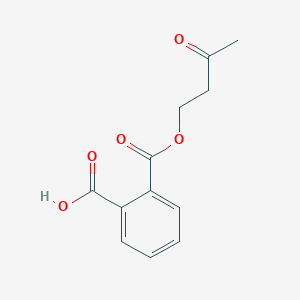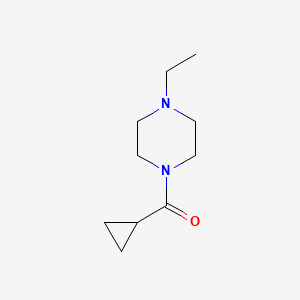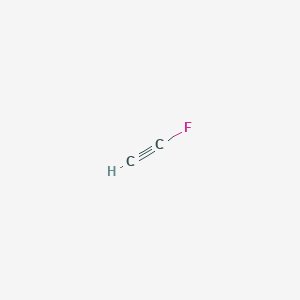
Fluoroethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoroethyne, also known as fluoroacetylene, is a chemical compound with the molecular formula C₂HF. It is a member of the fluoroalkyne family, characterized by the presence of a carbon-carbon triple bond and a fluorine atom. This compound is known for its unique properties due to the presence of both the highly reactive triple bond and the electronegative fluorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroethyne can be synthesized through various methods. One common approach involves the reaction of acetylene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process generally includes the following steps:
Fluorination: Acetylene is reacted with hydrogen fluoride in the presence of a catalyst.
Purification: The resulting this compound is purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Fluoroethyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroacetic acid or other fluorinated compounds.
Reduction: Reduction of this compound can yield fluoroethane or other reduced products.
Substitution: The fluorine atom in this compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Fluoroacetic acid, fluoroacetaldehyde.
Reduction: Fluoroethane, fluoroethylene.
Substitution: Various fluoroalkyl derivatives.
Scientific Research Applications
Fluoroethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms involving fluoroalkynes.
Biology: this compound derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which fluoroethyne exerts its effects is primarily through its highly reactive triple bond and the presence of the electronegative fluorine atom. These features make this compound a potent electrophile, capable of reacting with nucleophiles in various chemical and biological systems. The molecular targets and pathways involved often include enzymes and proteins that interact with the fluoroalkyne moiety, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Fluoroethane (C₂H₅F): A fluorinated alkane with a single fluorine atom and a carbon-carbon single bond.
1,1-Difluoroethane (C₂H₄F₂): Contains two fluorine atoms and a carbon-carbon single bond.
Vinyl fluoride (C₂H₃F): A fluorinated alkene with a carbon-carbon double bond.
Comparison:
Reactivity: Fluoroethyne is more reactive than fluoroethane and 1,1-difluoroethane due to the presence of the triple bond.
Applications: While fluoroethane and 1,1-difluoroethane are primarily used as refrigerants and propellants, this compound finds applications in more specialized chemical synthesis and research.
Properties
CAS No. |
2713-09-9 |
|---|---|
Molecular Formula |
C2HF |
Molecular Weight |
44.03 g/mol |
IUPAC Name |
fluoroethyne |
InChI |
InChI=1S/C2HF/c1-2-3/h1H |
InChI Key |
IAWCIZWLKMTPLL-UHFFFAOYSA-N |
Canonical SMILES |
C#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


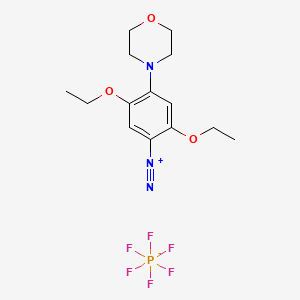
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

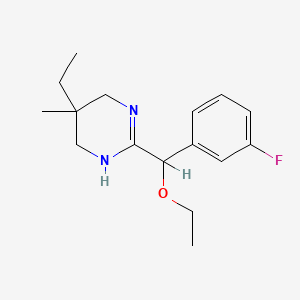

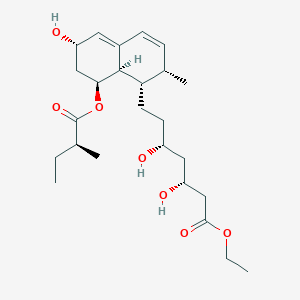
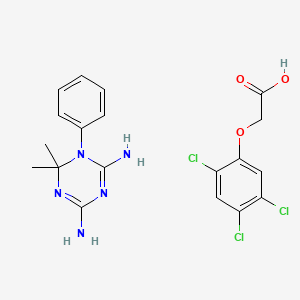
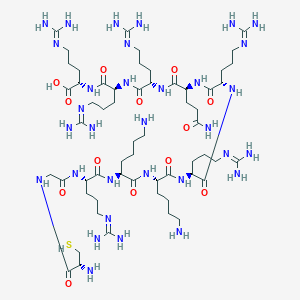
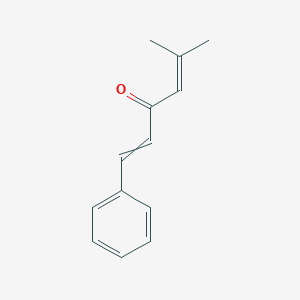
![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)

